molecular formula C11H6BrClFNO2 B1420485 Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate CAS No. 1133115-52-2

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Cat. No.: B1420485
CAS No.: 1133115-52-2
M. Wt: 318.52 g/mol
InChI Key: YMMWGEUTLGBMQW-UHFFFAOYSA-N
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Description

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate (CAS: 1133115-52-2) is a halogenated quinoline derivative with a methyl ester group at position 2. This compound is characterized by multiple halogen substitutions—bromine at position 8, chlorine at position 4, and fluorine at position 5—which confer distinct electronic and steric properties. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of antimicrobial and antitumor agents .

Its structural complexity and halogen-rich framework make it a candidate for studying substituent effects on reactivity and biological activity.

Properties

IUPAC Name

methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClFNO2/c1-17-11(16)8-4-6(13)9-7(14)3-2-5(12)10(9)15-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMWGEUTLGBMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674824
Record name Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-52-2
Record name Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in metabolic processes and stress responses. The compound’s ability to inhibit certain enzymes can also lead to the accumulation of substrates, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and efficacy in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate (C₁₁H₆BrClFNO₂) is a synthetic organic compound belonging to the quinoline family, characterized by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

This compound features a quinoline backbone with bromine, chlorine, and fluorine substituents. The molecular weight is approximately 302.53 g/mol. The presence of these halogens enhances the compound's lipophilicity and biological activity compared to non-halogenated derivatives .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action likely involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus15.6 μg/mLModerate
Escherichia coli31.2 μg/mLModerate
Klebsiella pneumoniae62.5 μg/mLModerate

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains .

2. Anticancer Activity

This compound has shown promising anticancer activity in various cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. Studies indicate that it induces cell cycle arrest and apoptosis in cancer cells, likely through the modulation of key signaling pathways .

Cell Line IC50 (µM) Mechanism of Action
MCF-715.0Apoptosis induction
HL-6020.5Cell cycle arrest

The compound's ability to target multiple pathways makes it a potential lead for further development as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • DNA Gyrase Inhibition : Similar to other quinolines, it may inhibit DNA gyrase, preventing bacterial DNA replication.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

These mechanisms highlight the compound's potential as both an antimicrobial and anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls, suggesting its effectiveness in targeting cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate exhibits promising anticancer properties. In vitro studies have shown:

  • Cell Viability : The compound demonstrated low cytotoxicity against non-cancerous cell lines while effectively inhibiting the growth of cancer cell lines, such as HeLa cells, at concentrations up to 200 µM. This selectivity suggests a potential for therapeutic use in cancer treatment without harming normal cells.

Antibacterial Efficacy

The compound has been evaluated for its antibacterial properties against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : It was found to be more effective than standard antibiotics like ciprofloxacin against certain strains of Staphylococcus aureus, with an MIC of 0.0625 mg/mL compared to ciprofloxacin's MIC of 0.125 mg/mL .

Biofilm Disruption

Another significant application is in the disruption of biofilms formed by pathogenic bacteria:

  • Biofilm Reduction : Studies indicated that this compound could disrupt biofilm formation in Pseudomonas aeruginosa, achieving a reduction of biofilm mass by over 75% in treated samples compared to untreated controls.

Case Studies

Several case studies illustrate the effectiveness and potential applications of this compound:

Study on Anticancer Properties

A study conducted on various cancer cell lines revealed that the compound significantly inhibited proliferation, suggesting its potential as a lead compound for developing new anticancer agents.

Evaluation of Antibacterial Properties

In a comparative study against multiple bacterial strains, this compound was shown to outperform traditional antibiotics in terms of potency and efficacy, indicating its potential as an alternative treatment for resistant bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a comparative analysis with structurally related quinoline carboxylates is provided below.

Structural Analogues and Substituent Effects

The table below summarizes key analogues, highlighting differences in substituent positions, functional groups, and purity:

Compound Name CAS Number Substituents (Positions) Ester Group (Position) Purity Source
This compound 1133115-52-2 Br (8), Cl (4), F (5) Methyl (2) 95% Combi-Blocks
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate 1133116-01-4 Br (8), Cl (6), OH (4) Methyl (2) 98% Combi-Blocks
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate 1133115-60-2 Br (5), Cl (4), CH₃ (8) Methyl (2) 98% Combi-Blocks
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 1260650-59-6 Br (8), Cl (4), F (5) Ethyl (3) N/A Parchem
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate N/A Br (8), F (5), OH (4) Methyl (2) N/A PubChem

Key Observations:

Substituent Position and Reactivity: The 8-bromo-4-chloro-5-fluoro substitution pattern in the target compound creates a strongly electron-deficient quinoline core, enhancing its susceptibility to nucleophilic aromatic substitution compared to analogues like Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (methyl at position 8 reduces steric hindrance but decreases electrophilicity) .

Ester Group Variations: The ethyl ester in Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate increases lipophilicity compared to the methyl ester, which may influence membrane permeability in biological systems. The shift of the ester group from position 2 to 3 alters the molecule’s dipole moment and steric profile, affecting binding interactions in enzyme assays .

Halogenation and Bioactivity: The fluorine atom at position 5 in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogues, a common strategy in drug design .

Commercial and Practical Considerations

  • Availability: The discontinuation of the target compound by CymitQuimica highlights challenges in sourcing, whereas ethyl ester derivatives (e.g., Parchem’s Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate) remain available, albeit with altered pharmacokinetic properties .
  • Purity : Combi-Blocks provides the highest purity (95–98%) for methyl ester derivatives, ensuring reliability in synthetic workflows .

Preparation Methods

Decarboxylative Bromination of Aromatic Carboxylic Acids

Method Overview:
One of the prominent approaches involves transition-metal-free decarboxylative bromination of aromatic carboxylic acids, which serves as a key step in synthesizing halogenated quinoline derivatives. This method typically employs tetrabutylammonium bromide (Bu4NBr3) as the brominating agent and potassium phosphate (K3PO4) as the base, under thermal conditions in acetonitrile (MeCN) solvent.

Research Findings:

  • The decarboxylative bromination proceeds efficiently at elevated temperatures (around 100°C), yielding aromatic bromides with high selectivity and yields (often exceeding 85%).
  • The process involves the generation of aryl radicals via decarboxylation, which then undergo electrophilic bromination, leading to brominated aromatic compounds suitable for further heterocyclic transformations.

Data Table:

Step Reagents & Conditions Yield Notes
Decarboxylative Bromination Bu4NBr3 (1.0 equiv), K3PO4 (1.0 equiv), MeCN, 100°C 85-98% Efficient, transition-metal free

Synthesis of Halogenated Quinoline Intermediates

Method Overview:
The synthesis of methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate often involves constructing the quinoline core via cyclization of appropriately substituted aromatic precursors. Halogenation steps are introduced either through electrophilic aromatic substitution or via halogen exchange reactions.

Key Techniques:

Research Data:

  • Halogenation of 4-chloro-5-fluoroaniline derivatives followed by cyclization with suitable aldehydes or ketones can afford quinoline intermediates.
  • The regioselectivity of halogenation is influenced by directing groups and reaction conditions, with decarboxylative methods providing cleaner routes to halogenated aromatic precursors.

Cyclization to Form the Quinoline Core

Method Overview:
The quinoline ring system can be constructed via cyclization of halogenated aromatic amines or acids with suitable carbonyl compounds, often under acidic or basic conditions.

Research Findings:

  • Cyclization typically involves Friedländer or Conrad-Limpach methods, which are well-established for quinoline synthesis.
  • Halogenated intermediates prepared via decarboxylative bromination are subjected to cyclization with formamide derivatives or other nitrogen sources to form the quinoline core bearing the desired halogen substituents.

Final Esterification and Functionalization

Method Overview:
The methyl ester group at position 2 of the quinoline is introduced through Fischer esterification or via methylation of carboxylic acids using methyl iodide or dimethyl sulfate.

Research Data:

  • Methylation of quinoline-2-carboxylic acids using methyl iodide in the presence of base yields methyl 2-carboxylate derivatives efficiently.

Summary of Key Preparation Methods

Method Description Advantages Limitations
Decarboxylative Bromination Transition-metal-free aromatic decarboxylation and bromination High yield, clean, scalable Requires specific precursors
Electrophilic Halogenation NBS/NCS halogenation of aromatic precursors Selectivity, straightforward Over-halogenation risk
Cyclization of Halogenated Precursors Formation of quinoline core Versatile, well-documented Multi-step process
Esterification Methylation of carboxylic acids Efficient, high yield Requires prior carboxylation

Q & A

Q. How do halogen substituents influence pharmacokinetics (e.g., metabolic stability)?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes to assess CYP450-mediated metabolism. Fluorine at C-5 reduces oxidative degradation.
  • LogP Analysis : Bromine increases lipophilicity (measured via shake-flask method), enhancing blood-brain barrier penetration.
    Compare with methyl 4-chloro-8-fluoroquinoline-2-carboxylate () to isolate halogen-specific effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Reactant of Route 2
Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

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